N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide
Description
Properties
CAS No. |
79091-17-1 |
|---|---|
Molecular Formula |
C14H9FN2OS |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H9FN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,17,18) |
InChI Key |
DEQNAFCKIIITOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)F |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 2-Aminobenzothiazole
The benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives. A patented method involves the reaction of arylthioureas in concentrated sulfuric acid (99–100%) with catalytic bromine or hydrogen bromide at 70°C. For example, 2-chlorophenylthiourea cyclizes in sulfuric acid with ammonium bromide to yield 2-aminobenzothiazole sulfate, which is neutralized to isolate the free base. This method achieves yields exceeding 85% and is scalable for industrial production.
Amide Bond Formation
The target compound is synthesized through benzoylation of 2-aminobenzothiazole using 2-fluorobenzoyl chloride. The reaction is conducted in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine as a base to scavenge HCl. The general reaction scheme is:
Key parameters include:
-
Molar ratio : 1:1.2 (amine to acyl chloride) to ensure complete conversion.
-
Temperature : Room temperature (25°C) with stirring for 6–8 hours.
-
Workup : The crude product is washed with dilute HCl to remove excess triethylamine, followed by recrystallization from ethanol-water (3:1).
Reaction Optimization and Industrial Scalability
Solvent and Base Selection
Polar aprotic solvents like dichloromethane or chloroform are preferred due to their ability to dissolve both reactants and suppress side reactions. Triethylamine is optimal for HCl scavenging, though pyridine alternatives are less efficient. Industrial protocols employ continuous flow reactors to enhance mixing and reduce reaction time by 40% compared to batch processes.
Purity and Yield Enhancements
Recrystallization from ethyl acetate-methanol (4:1) yields crystals with >98% purity, as confirmed by high-performance liquid chromatography (HPLC). Alternative purification methods include column chromatography using silica gel and ethyl acetate-hexane (1:2) as eluent, achieving 92–95% recovery.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 8 hours | 4.5 hours |
| Yield | 78% | 85% |
| Purity (HPLC) | 98% | 99.5% |
Analytical Characterization
Spectroscopic Validation
-
FT-IR : Absorption bands at 1660–1670 cm⁻¹ confirm the carbonyl (C=O) stretch of the amide group.
-
NMR : NMR (DMSO-) shows a singlet at δ 8.21 ppm for the benzothiazole C2-H and a doublet at δ 7.45 ppm for the fluorine-substituted aromatic protons.
-
GC-MS : Molecular ion peak at 272 (M) aligns with the molecular formula .
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group . The dihedral angle between benzothiazole and fluorobenzamide planes is 12.5°, indicating partial conjugation.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the 2-position of the benzamide ring undergoes nucleophilic substitution due to its electrophilic nature. Common nucleophiles include amines, thiols, and alkoxides.
| Reaction | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Amine substitution | Ethylenediamine, DMF, 80°C | N-(1,3-benzothiazol-2-yl)-2-(amino)benzamide | |
| Thiol substitution | Sodium thiomethoxide, THF, RT | 2-(methylthio)-N-(benzothiazol-2-yl)benzamide |
-
Key Findings :
-
Substitution reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient aromatic ring.
-
Yields range from 40% to 75%, depending on the nucleophile’s strength and reaction time.
-
Oxidation Reactions
The sulfur atom in the benzothiazole ring and the amide group can undergo oxidation.
| Reaction | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Sulfur oxidation | H₂O₂ (30%), acetic acid, 50°C | Benzothiazole sulfoxide derivative | |
| Amide oxidation | KMnO₄, acidic conditions | 2-fluorobenzoic acid + benzothiazole amine |
-
Key Findings :
-
Oxidation of the sulfur atom produces sulfoxides or sulfones, which alter the compound’s electronic properties.
-
Over-oxidation of the amide group can lead to cleavage, forming carboxylic acid derivatives.
-
Reduction Reactions
The benzothiazole ring and fluorine substituent are sites for reduction.
| Reaction | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Ring reduction | H₂, Pd/C, ethanol, 60°C | Dihydrobenzothiazole derivative | |
| Defluorination | LiAlH₄, THF, reflux | N-(benzothiazol-2-yl)benzamide |
-
Key Findings :
-
Catalytic hydrogenation reduces the benzothiazole ring to a dihydro form, enhancing solubility.
-
Defluorination using strong reducing agents like LiAlH₄ removes the fluorine atom entirely.
-
Condensation and Cyclization Reactions
The compound participates in condensation reactions to form larger heterocyclic systems.
-
Key Findings :
Biological Activity and Reactivity Correlations
The compound’s antibacterial and antifungal activities correlate with its electrophilic substitution products:
| Derivative | Activity (MIC, µg/mL) | Target Organism | Reference |
|---|---|---|---|
| 2-Amino-substituted | 12.5 (S. aureus), 25 (E. coli) | Gram-positive and Gram-negative bacteria | |
| Sulfoxide derivative | 6.25 (C. albicans) | Fungal strains |
-
Mechanistic Insight :
-
Substitution at the 2-position enhances membrane permeability, while sulfoxides disrupt microbial redox systems.
-
Thermal Stability and Reaction Feasibility
Thermogravimetric analysis (TGA) reveals the compound is stable up to 333 K, allowing reactions below this threshold without decomposition .
Scientific Research Applications
Antimicrobial Activity
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide exhibits notable antimicrobial properties. Research indicates that it can inhibit bacterial cell wall synthesis, particularly against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. Its mechanism involves disrupting the integrity of the bacterial cell wall and inhibiting essential cellular functions .
Enzyme Inhibition
The compound has been shown to act as an inhibitor of specific enzymes critical for cellular processes. For instance, studies suggest that fluorinated benzamides can inhibit FtsZ, a protein essential for bacterial cell division . This property positions this compound as a potential lead compound for developing new antibiotics.
Characterization Techniques
The synthesized compound has been characterized using multiple analytical techniques:
- FT-IR Spectroscopy: Identifies functional groups based on absorption peaks.
- NMR Spectroscopy: Provides insights into the molecular structure through chemical shifts.
- X-ray Diffraction: Determines crystal structure and confirms purity.
Nonlinear Optical Properties
This compound has also been investigated for its nonlinear optical (NLO) properties. Studies have shown that it exhibits significant second-harmonic generation (SHG) efficiency compared to standard materials like potassium dihydrogen phosphate (KDP) . This characteristic makes it suitable for applications in photonic devices.
Case Studies
Several case studies highlight the potential applications of this compound in drug development and materials science:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, benzothiazole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation.
Comparison with Similar Compounds
Crystallography
Single crystals of 2-BTFBA and 2-BTBA are grown via slow evaporation. Key lattice parameters are:
| Compound | a (Å) | b (Å) | c (Å) | Volume (ų) | |
|---|---|---|---|---|---|
| 2-BTFBA | 5.2216 | 20.2593 | 11.3023 | 1195.61 | |
| 2-BTBA | 5.9479 | 16.8568 | 11.9366 | 1169.13 |
The fluorinated compound has a larger unit cell volume, suggesting fluorine-induced steric and electronic effects influence crystal packing .
Spectroscopic Analysis
- FT-IR : The N-H stretching vibration for 2-BTFBA appears at 3233 cm⁻¹ versus 3165 cm⁻¹ for 2-BTBA, indicating stronger hydrogen bonding in the fluorinated derivative. The carbonyl (C=O) stretch for both compounds occurs near 1670–1620 cm⁻¹ .
- ¹H NMR : Both compounds show aromatic proton resonances in the δ 7.2–8.2 ppm range, with 2-BTFBA displaying a distinct doublet for the fluorine-substituted benzene ring .
Comparison with Structural Analogs
Fluorinated vs. Non-Fluorinated Derivatives
Fluorine’s electron-withdrawing nature in 2-BTFBA enhances dipole moments, improving NLO performance compared to 2-BTBA .
Halogen-Substituted Benzothiazole Derivatives
Halogen substitution (F, Br) modulates electronic properties and bioactivity. Bromine increases steric bulk, while fluorine enhances electronegativity and hydrogen bonding .
Nonlinear Optical (NLO) Activity
2-BTFBA demonstrates superior NLO efficiency compared to 2-BTBA, attributed to fluorine’s electron-withdrawing effect, which promotes intramolecular charge transfer . This makes 2-BTFBA a candidate for optoelectronic applications.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and interactions with various biological targets.
Structural Characteristics
The compound features a benzothiazole moiety fused with a fluorobenzamide group, which enhances its electronic properties and biological activity. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's reactivity and interaction with biological systems.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound and similar derivatives. The compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Against Cell Lines
The above data indicates that this compound exhibits potent cytotoxicity against lung cancer cell lines, with the lowest IC50 observed for NCI-H358 cells. This suggests a promising profile for further development as an anticancer agent.
The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Studies indicate that compounds with similar structures can inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway and CDK enzymes .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity
The compound showed promising antibacterial effects, making it a candidate for further exploration in treating infections caused by resistant strains.
Case Studies and Research Findings
In one study, researchers synthesized a series of benzothiazole derivatives including this compound and evaluated their biological activities using both 2D and 3D cell culture methods. The findings indicated that these compounds exhibited higher activity in 2D assays compared to 3D models, suggesting that the cellular environment significantly influences their efficacy .
Another research effort focused on the structural analysis of related compounds using X-ray crystallography and computational methods to predict their interactions with biological targets. These studies highlighted the importance of specific functional groups in modulating biological activity .
Q & A
Q. What are the optimized synthetic routes for N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, and how can reaction conditions influence yield and purity?
The compound is synthesized via benzoylation of 2-aminobenzothiazole with substituted benzoyl chlorides. A typical protocol involves reacting equimolar amounts of 2-aminobenzothiazole with 2-fluorobenzoyl chloride in pyridine under stirring at room temperature for 12–24 hours. Post-reaction, the crude product is washed with NaHCO₃ and water, followed by recrystallization using ethyl acetate/methanol mixtures. Yield optimization requires precise stoichiometry, solvent selection (e.g., pyridine for acid scavenging), and temperature control. Impurities like unreacted starting materials are minimized via TLC monitoring and column chromatography .
Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure of This compound?
- GC-MS : Molecular ion peaks at m/z 272 confirm the molecular weight .
- FT-IR : Absorptions at ~1660–1670 cm⁻¹ indicate the carbonyl (C=O) stretch of the amide group. Additional peaks at 750–800 cm⁻¹ correspond to C-F bending .
- NMR : ¹H NMR shows signals for aromatic protons (δ 7.2–8.5 ppm) and NH protons (δ ~10 ppm). ¹³C NMR confirms the fluorobenzoyl and benzothiazole moieties via carbons at δ 165–170 ppm (amide C=O) and δ 150–160 ppm (benzothiazole C=N) .
Q. How is thermal stability assessed for this compound, and what degradation patterns are observed?
Thermogravimetric analysis (TGA) reveals stability up to 333 K (60°C) for This compound, with decomposition occurring in two stages: first, loss of adsorbed water (~100–150°C), followed by amide bond cleavage and aromatic ring degradation (>250°C). Differential thermal analysis (DTA) corroborates endothermic peaks at these stages, critical for evaluating suitability in high-temperature applications .
Q. What methodologies are used to evaluate its biological activity, and how are conflicting results addressed?
Antibacterial/antifungal activity is tested via the agar well-diffusion method using Candida albicans and Staphylococcus aureus. Zone-of-inhibition measurements are normalized against standards like ciprofloxacin. Discrepancies in activity across studies may arise from differences in crystallinity (e.g., polymorphic forms) or solvent residues. Repeating assays with recrystallized samples and verifying purity via HPLC can resolve inconsistencies .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the compound’s crystal structure, and what software tools are essential?
SC-XRD analysis reveals a monoclinic crystal system (space group P2₁/n) with intermolecular N–H⋯N hydrogen bonds forming centrosymmetric dimers. SHELX programs (e.g., SHELXL for refinement) are critical for solving structures, with hydrogen atoms refined using a riding model. Disorder in the fluorophenyl moiety requires constraints to optimize thermal parameters .
Q. What strategies enhance the nonlinear optical (NLO) properties of this compound for photonic applications?
The compound exhibits second-harmonic generation (SHG) efficiency 2.83× greater than KDP, attributed to π-conjugation between the benzothiazole and fluorobenzamide groups. Polarizable substituents (e.g., –F) enhance hyperpolarizability. SHG is measured via the Kurtz-Perry powder method using a Q-switched Nd:YAG laser (1064 nm) .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) simulates binding to enzyme active sites, such as pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens. Key interactions include hydrogen bonding between the amide NH and enzyme residues (e.g., Asp/Glu) and π-stacking of the benzothiazole ring with aromatic amino acids. Free energy calculations (MM-PBSA) validate docking poses .
Q. What experimental approaches reconcile discrepancies in reported antibacterial efficacy?
Variability in MIC values may stem from differences in bacterial strains or assay conditions. Standardizing protocols (e.g., CLSI guidelines) and cross-testing with isogenic mutant strains (e.g., efflux pump knockouts) can isolate resistance mechanisms. Synergy studies with adjuvants (e.g., efflux inhibitors) further clarify potency .
Q. How are multi-step synthetic routes designed to incorporate this compound into hybrid pharmacophores?
The compound serves as a synthon in hybrid molecules (e.g., triazole-thiazole conjugates). Click chemistry (CuAAC) links it to alkynes, while Suzuki-Miyaura coupling introduces aryl groups. Protecting groups (e.g., Boc for amines) ensure regioselectivity. Reaction progress is monitored via LC-MS .
Q. What crystallographic challenges arise during refinement, and how are they mitigated?
Disorder in the fluorobenzoyl group or solvent molecules complicates refinement. Using SQUEEZE (in PLATON) to model diffuse solvent and applying restraints (e.g., DFIX for bond lengths) improves the model. High-resolution data (≤0.8 Å) and twin refinement (via TWINABS) address twinning issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
